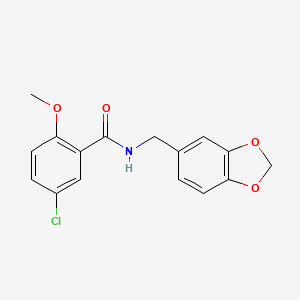![molecular formula C19H19ClN2O2 B5763914 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. CI-994 has been studied for its potential therapeutic applications in cancer treatment and other diseases.
Mecanismo De Acción
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide works by inhibiting HDACs, which leads to an increase in histone acetylation and changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and reduce inflammation in animal models of sepsis. Additionally, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been studied for its potential to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes. However, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide can also have off-target effects on other proteins and enzymes, which can complicate data interpretation. Additionally, the synthesis of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide can be complex and time-consuming, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide. Additionally, further studies are needed to fully understand the mechanisms of action of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide and its potential therapeutic applications in other diseases beyond cancer. Finally, the use of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide in combination with other cancer treatments, such as immunotherapy, is an area of active research.
Métodos De Síntesis
The synthesis of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 2-amino-N-isopropylbenzamide with acryloyl chloride and 2-chlorobenzaldehyde. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been studied for its potential to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)21-19(24)15-8-4-6-10-17(15)22-18(23)12-11-14-7-3-5-9-16(14)20/h3-13H,1-2H3,(H,21,24)(H,22,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPLPULRBSOEO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(cinnamoylamino)carbonothioyl]amino}benzamide](/img/structure/B5763831.png)







![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)

